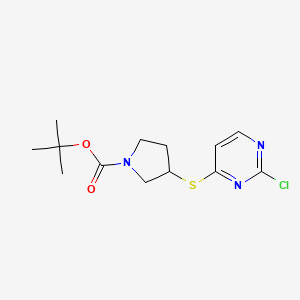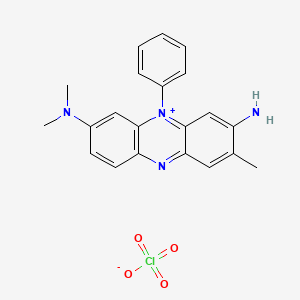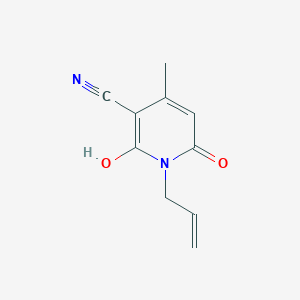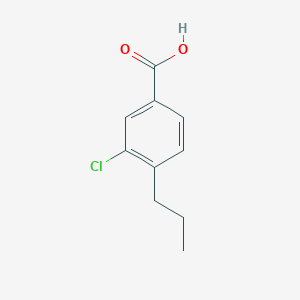
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride is a heterocyclic compound that contains an imidazolidine ring with acetyl and carbonyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride typically involves the reaction of imidazolidine derivatives with acetyl chloride and phosgene. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the reactants and products. For example, the reaction can be carried out in anhydrous dichloromethane at temperatures below 0°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive intermediates like phosgene. The use of automated systems can also improve yield and purity by minimizing human error and exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to yield 3-acetyl-2,5-dioxoimidazolidine and hydrochloric acid.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Major Products
Amides: Formed by substitution with amines
Esters: Formed by substitution with alcohols
Thioesters: Formed by substitution with thiols
Hydrolysis Products: 3-acetyl-2,5-dioxoimidazolidine and hydrochloric acid
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties, such as thermal stability or conductivity.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride involves its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful in modifying proteins or nucleic acids for research purposes. The acetyl group can also participate in acetylation reactions, influencing the activity of enzymes or the expression of genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione: A structurally related compound with similar reactivity but lacking the acetyl and carbonyl chloride groups.
3-Acetyl-2,5-dioxoimidazolidine: Similar structure but without the carbonyl chloride group, leading to different reactivity and applications.
N-Acetylimidazolidine-2,4-dione: Another related compound with an acetyl group but differing in the position and nature of functional groups.
Uniqueness
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride is unique due to the presence of both acetyl and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
68471-53-4 |
|---|---|
Molekularformel |
C6H5ClN2O4 |
Molekulargewicht |
204.57 g/mol |
IUPAC-Name |
3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4/c1-3(10)8-2-4(11)9(5(7)12)6(8)13/h2H2,1H3 |
InChI-Schlüssel |
ZXMUPEAKLPSDHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(=O)N(C1=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)

![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)







